BenchChemオンラインストアへようこそ!

Cannabipiperidiethanone

Cannabinoid Pharmacology Receptor Binding Assay Synthetic Cannabinoid Characterization

Select Cannabipiperidiethanone (Item No. 11655) as your certified analytical reference standard to ensure forensic method specificity. Its unique hybrid scaffold, combining the JWH-250 phenylacetylindole moiety with the AM2233 N-methylpiperidin-2-yl-methyl group, generates a distinct accurate mass (m/z 377.2233 [M+H]+) and diagnostic fragmentation pattern essential for unambiguous identification in seized materials. Substituting JWH-250 or AM2233 will fundamentally compromise method validation—JWH-250 exhibits 2.3-fold greater CB1 affinity (IC50 257 nM) and 9.4-fold greater CB2 affinity (IC50 103 nM), while AM2233 lacks the phenylacetylindole core entirely. For GC-MS/LC-MS/MS method development, in vitro metabolism assays, and CB1/CB2 receptor pharmacology, only the exact standard ensures reproducible, defensible data. Request a quote today.

Molecular Formula C24H28N2O2
Molecular Weight 376.5 g/mol
CAS No. 1345970-43-5
Cat. No. B584213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCannabipiperidiethanone
CAS1345970-43-5
Synonyms2-(2-methoxyphenyl)-1-[1-[(1-methyl-2-piperidinyl)methyl]-1H-indol-3-yl]-ethanone
Molecular FormulaC24H28N2O2
Molecular Weight376.5 g/mol
Structural Identifiers
SMILESCN1CCCCC1CN2C=C(C3=CC=CC=C32)C(=O)CC4=CC=CC=C4OC
InChIInChI=1S/C24H28N2O2/c1-25-14-8-7-10-19(25)16-26-17-21(20-11-4-5-12-22(20)26)23(27)15-18-9-3-6-13-24(18)28-2/h3-6,9,11-13,17,19H,7-8,10,14-16H2,1-2H3
InChIKeyAJSBNWAHEDVQJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cannabipiperidiethanone (CAS 1345970-43-5): Core Identity for Forensic & Research Procurement


Cannabipiperidiethanone (CPE) is a synthetic cannabinoid from the phenylacetylindole class, identified as a designer drug adulterant in illicit herbal products alongside JWH-122 and JWH-081 [1]. Its structure is a hybrid, combining the phenylacetylindole moiety of JWH-250 with the N-methylpiperidin-2-yl-methyl group characteristic of AM2233 [1][2]. The compound has a molecular formula of C24H28N2O2, a monoisotopic mass of 376.215 Da, and is supplied as an analytical reference standard by certified vendors for forensic and research use only .

Why Generic Cannabipiperidiethanone Substitution Poses Quantifiable Risks in Research


Substitution with other phenylacetylindoles or aminoalkylindoles is not scientifically valid due to structurally determined, quantifiable differences in cannabinoid receptor affinity. CPE's unique hybrid scaffold produces a distinct, moderately potent binding profile at CB1 and CB2 receptors that differs significantly from its closest structural analogs, JWH-250 and AM2233 [1]. A researcher substituting CPE with JWH-250 would introduce a compound with 2.3-fold greater CB1 affinity and 9.4-fold greater CB2 affinity, fundamentally altering experimental outcomes [1]. Furthermore, the compound's unique mass spectrometric signature (protonated molecular ion at m/z 377.2233) is essential for method development in forensic toxicology, and no analog can replicate this for analytical validation [1].

Quantitative Differentiation Evidence for Cannabipiperidiethanone Against Analogs


CB1 Receptor Binding Affinity: Direct Head-to-Head Comparison with JWH-250

In a direct head-to-head binding assay using cannabinoid receptor preparations, Cannabipiperidiethanone (compound 1) exhibited a CB1 receptor IC50 of 591 nM. This affinity is 2.3-fold weaker than that of JWH-250 measured in the same study, making CPE a distinctly moderate-affinity ligand for the CB1 receptor compared to its closest structural analog [1].

Cannabinoid Pharmacology Receptor Binding Assay Synthetic Cannabinoid Characterization

CB2 Receptor Binding Affinity: Significant Selectivity Difference Versus JWH-250

Cannabipiperidiethanone demonstrates a substantially larger differential in CB2 binding affinity, with an IC50 of 968 nM. This is 9.4-fold weaker than JWH-250 at the same receptor [1]. The CB1/CB2 affinity ratio is therefore distinct, indicating a selectivity profile that differs from JWH-250.

CB2 Receptor Binding Selectivity Peripheral Cannabinoid Target

Comparative Affinity Against the Reference Cannabinoid WIN 55,212-2

Cannabipiperidiethanone's affinity is also benchmarked against (R)-(+)-WIN 55,212-2, a widely used reference cannabinoid agonist. It demonstrates 13-fold lower affinity at CB1 and 70-fold lower affinity at CB2 [1]. This defines CPE as a low-moderate potency ligand relative to this aminoalkylindole standard, unlike many high-affinity synthetic cannabinoids.

Cannabinoid Receptor Reference Agonist Potency Benchmarking

Structural Differentiation: Unique Hybrid Scaffold Versus JWH-250 and AM2233

Cannabipiperidiethanone is not merely an analog but a structural hybrid. It incorporates the 2-methoxyphenylacetyl moiety of JWH-250 and the N-methylpiperidin-2-yl-methyl head group of AM2233 [1]. This contrasts with JWH-250 (N-pentyl chain) and AM2233 (naphthoyl moiety), creating a distinct chemical entity for Structure-Activity Relationship (SAR) studies.

Medicinal Chemistry Structure-Activity Relationship Chemical Scaffold

Analytical Differentiation: Unique Mass Spectrometric Profile for Forensic Identification

For procurement of a certified reference standard, Cannabipiperidiethanone provides a unique analytical signature. Its accurate mass spectrum shows a protonated molecular ion peak at m/z 377.2233 [M+H]+ (molecular formula C24H29N2O2) [1], which is distinct from co-occurring synthetic cannabinoids like JWH-122 and JWH-081. A reference standard of this precise molecule is essential for forensic toxicology methods to avoid misidentification.

Forensic Chemistry Mass Spectrometry Drug Identification

Functional Characterization Gap: Contrasting Cannabipiperidiethanone with JWH-250

Unlike JWH-250, for which functional activity data (cAMP, β-arrestin, and in vivo tetrad effects) is well-documented, Cannabipiperidiethanone has only been characterized for receptor binding affinity [1]. This knowledge gap makes CPE a priority for exploratory pharmacology research, while JWH-250 is a selection for studies requiring a fully characterized functional profile.

Pharmacology Functional Assay Knowledge Gap

Defined Applications of Cannabipiperidiethanone Based on Quantitative Evidence


Forensic Method Development & Validation for Designer Drug Identification

Procure Cannabipiperidiethanone (Item No. 11655) as a certified analytical reference standard for developing and validating GC-MS or LC-MS/MS methods. Its unique accurate mass (m/z 377.2233 [M+H]+) and diagnostic fragmentation pattern must be reference-matched for unambiguous identification of this specific designer drug in seized materials, as required by forensic standards [1]. Substitution with JWH-250 or AM2233 will lead to erroneous method specificity.

Cannabinoid Receptor Structure-Activity Relationship (SAR) Studies

Use CPE as a key probe in cannabinoid pharmacology to understand the impact of a hybrid JWH-250/AM2233 scaffold on receptor binding. Unlike either parent, its selective binding profile (CB1 IC50 = 591 nM; CB2 IC50 = 968 nM) provides a unique data point for modeling ligand-receptor interactions in this class [1]. Quantitative comparisons with JWH-250 (CB1 IC50 ~257 nM; CB2 IC50 ~103 nM) allow for the systematic mapping of the N-methylpiperidin-2-yl-methyl group's contribution [1].

Exploratory in Vitro and in Vivo Pharmacology of Under-Characterized Cannabinoids

Select CPE for first-in-class functional characterization studies. While its receptor binding is known (CB1/CB2 IC50), agonist/antagonist activity, intrinsic efficacy, and in vivo behavioral effects remain unpublished [1]. This knowledge gap provides a specific research opportunity requiring the exact compound, as JWH-250 would not answer questions about this hybrid scaffold's functional activity .

Toxicological Screening and Reference Standard for Metabolism Studies

Employ CPE as a primary reference standard for in vitro metabolism assays using human hepatocytes or microsomes, where the identification of unique Phase I/II metabolites is critical for developing urinary markers of consumption. The compound's characteristic ethanone and piperidinyl-methyl moieties are expected to produce distinct metabolites compared to those of JWH-250 or AM2233, necessitating the specific standard for accurate mass-spectrometric identification [1].

Quote Request

Request a Quote for Cannabipiperidiethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.